molecular formula C7H6ClN3 B1464738 4-Chloro-2-hydrazinylbenzonitrile CAS No. 1261105-28-5

4-Chloro-2-hydrazinylbenzonitrile

Cat. No. B1464738
M. Wt: 167.59 g/mol
InChI Key: PGADPANYOHBIRK-UHFFFAOYSA-N
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Description

“4-Chloro-2-hydrazinylbenzonitrile” is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of benzonitrile, which is an aromatic compound. The “4-Chloro-2-hydrazinylbenzonitrile” has a chlorine atom and a hydrazine group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-hydrazinylbenzonitrile” consists of a benzene ring with a chlorine atom and a hydrazine group attached to it . The molecular weight of the compound is 167.6 .

Scientific Research Applications

Vibrational Analysis and Spectroscopic Characterization

  • Vibrational Analysis : The vibrational frequencies of related chloro-nitrobenzonitrile compounds have been studied through both experimental and theoretical means, including FT-IR and Raman spectroscopy. These analyses provide insights into the geometric parameters, such as bond lengths and angles, which are crucial for understanding the chemical behavior and potential applications of such compounds in scientific research (Sert, Çırak, & Ucun, 2013).

Chemical Synthesis and Reactivity

  • Supramolecular Complexes : Synthesis of new hydrazyl free radicals from derivatives of chloro-dinitrobenzoic acid and their supramolecular complexes with crown ether and cyclodextrins demonstrates the potential for creating complex chemical structures. This process illustrates the reactivity and versatility of compounds structurally related to 4-Chloro-2-hydrazinylbenzonitrile in forming diverse chemical entities (Ioniță et al., 2002).

Nucleophilic Substitution Reactions

  • Nucleophilic Substitution : Studies on nucleophilic substitution reactions of dinitrobenzene derivatives with hydrazine reveal the factors influencing reaction mechanisms, such as the basicity and steric hindrance of the leaving group. These findings are relevant for understanding the chemical reactivity of chloro-hydrazinylbenzonitrile derivatives in various solvents and conditions (Ibrahim et al., 2013).

Fluorescence Detection Applications

  • Fluorescence Turn-On Detection : Compounds structurally related to 4-Chloro-2-hydrazinylbenzonitrile, such as those involving hydrazino and phenol groups, have been employed in fluorescence turn-on detection of cysteine, showcasing the potential for biochemical sensing applications. These compounds can differentiate between cysteine and other amino acids, suggesting a path for the development of selective biological probes (Liu et al., 2015).

properties

IUPAC Name

4-chloro-2-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGADPANYOHBIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydrazinylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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